4-{[(2Z)-3-(furan-2-ylmethyl)-6-(methoxycarbonyl)-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-ylidene]amino}benzoic acid
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Overview
Description
4-{[(2Z)-3-(furan-2-ylmethyl)-6-(methoxycarbonyl)-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-ylidene]amino}benzoic acid is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiazine ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2Z)-3-(furan-2-ylmethyl)-6-(methoxycarbonyl)-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-ylidene]amino}benzoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-{[(2Z)-3-(furan-2-ylmethyl)-6-(methoxycarbonyl)-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-ylidene]amino}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The thiazine ring can be reduced under specific conditions.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like acyl chlorides. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the thiazine ring can yield dihydrothiazine derivatives .
Scientific Research Applications
4-{[(2Z)-3-(furan-2-ylmethyl)-6-(methoxycarbonyl)-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-ylidene]amino}benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[(2Z)-3-(furan-2-ylmethyl)-6-(methoxycarbonyl)-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-ylidene]amino}benzoic acid involves its interaction with specific molecular targets. The furan and thiazine rings can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-((furan-2-ylmethyl)amino)benzoic acid
- N’-acryloyl-N’-phenylfuran-2-carbohydrazide
- 4-((tetrahydro-furan-2-ylmethyl)-aminooxalyl)-amino)-benzoic acid methyl ester
Uniqueness
4-{[(2Z)-3-(furan-2-ylmethyl)-6-(methoxycarbonyl)-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-ylidene]amino}benzoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H14N2O6S |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
4-[[3-(furan-2-ylmethyl)-6-methoxycarbonyl-4-oxo-1,3-thiazin-2-ylidene]amino]benzoic acid |
InChI |
InChI=1S/C18H14N2O6S/c1-25-17(24)14-9-15(21)20(10-13-3-2-8-26-13)18(27-14)19-12-6-4-11(5-7-12)16(22)23/h2-9H,10H2,1H3,(H,22,23) |
InChI Key |
CAOKPMIYCJGVLB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)N(C(=NC2=CC=C(C=C2)C(=O)O)S1)CC3=CC=CO3 |
Origin of Product |
United States |
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